Cas no 88990-57-2 ((4-Amino-3-methylphenyl)methanol)

(4-Amino-3-methylphenyl)methanol is a versatile aromatic compound featuring both an amino and a hydroxymethyl functional group on a methyl-substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and specialty chemicals. The presence of reactive sites allows for further functionalization, enabling applications in coupling reactions, polymer synthesis, and as a building block for complex molecular frameworks. Its stability under standard conditions and compatibility with a range of solvents enhance its utility in laboratory and industrial settings. The compound’s well-defined reactivity profile ensures consistent performance in synthetic workflows.
(4-Amino-3-methylphenyl)methanol structure
88990-57-2 structure
商品名:(4-Amino-3-methylphenyl)methanol
CAS番号:88990-57-2
MF:C8H11NO
メガワット:137.17904
MDL:MFCD04038446
CID:616869
PubChem ID:1514189

(4-Amino-3-methylphenyl)methanol 化学的及び物理的性質

名前と識別子

    • (4-Amino-3-methylphenyl)methanol
    • (4-AMino-3-Methyl-phenyl)-Methanol
    • 4-(Hydroxymethyl)-2-methylaniline
    • Benzenemethanol, 4-amino-3-methyl-
    • 4-Amino-3-methylbenzyl alcohol, 97%
    • AS-47745
    • 88990-57-2
    • CS-0210605
    • MFCD04038446
    • SCHEMBL1362307
    • LHNQRSHWDUNLFJ-UHFFFAOYSA-N
    • 4-oxymethyl-2-methylaniline
    • AKOS005259673
    • SB84064
    • F15978
    • DTXSID00363804
    • STL555413
    • 4-Amino-3-methylbenzenemethanol
    • DB-412230
    • BBL101617
    • MDL: MFCD04038446
    • インチ: InChI=1S/C8H11NO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5,9H2,1H3
    • InChIKey: LHNQRSHWDUNLFJ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1N)CO

計算された属性

  • せいみつぶんしりょう: 137.084063974g/mol
  • どういたいしつりょう: 137.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 46.2Ų

(4-Amino-3-methylphenyl)methanol セキュリティ情報

  • 危険カテゴリコード: 36/37/38-52
  • セキュリティの説明: 26
  • 危険物標識: Xi

(4-Amino-3-methylphenyl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB490463-5 g
(4-Amino-3-methylphenyl)methanol
88990-57-2
5g
€658.20 2022-07-29
abcr
AB490463-1 g
(4-Amino-3-methylphenyl)methanol
88990-57-2
1g
€207.90 2022-07-29
abcr
AB490463-250 mg
(4-Amino-3-methylphenyl)methanol
88990-57-2
250MG
€136.80 2022-07-29
abcr
AB490463-250mg
(4-Amino-3-methylphenyl)methanol; .
88990-57-2
250mg
€144.00 2024-08-02
abcr
AB490463-1g
(4-Amino-3-methylphenyl)methanol; .
88990-57-2
1g
€220.50 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1281275-1g
(4-Amino-3-methylphenyl)methanol
88990-57-2 98%
1g
¥1166.00 2024-04-26
Ambeed
A284813-10g
(4-Amino-3-methylphenyl)methanol
88990-57-2 98%
10g
$852.0 2024-08-02
abcr
AB490463-10 g
(4-Amino-3-methylphenyl)methanol
88990-57-2
10g
€1,092.70 2022-07-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A187817-1g
(4-Amino-3-methylphenyl)methanol
88990-57-2 98%
1g
¥922.90 2023-09-04
TRC
A637993-50mg
(4-Amino-3-methylphenyl)methanol
88990-57-2
50mg
$ 50.00 2022-06-07

(4-Amino-3-methylphenyl)methanol 関連文献

(4-Amino-3-methylphenyl)methanolに関する追加情報

Introduction to (4-Amino-3-methylphenyl)methanol (CAS No. 88990-57-2)

(4-Amino-3-methylphenyl)methanol, identified by the CAS registry number 88990-57-2, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, also known as 4-amino-3-methylbenzyl alcohol, has garnered attention due to its unique chemical properties and potential uses in drug design and synthesis. Recent advancements in synthetic methodologies and its incorporation into bioactive molecules have further highlighted its importance in contemporary research.

The molecular structure of (4-Amino-3-methylphenyl)methanol comprises a benzene ring substituted with an amino group at the para position and a methyl group at the meta position, along with a hydroxymethyl group attached to the benzene ring. This arrangement imparts the compound with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The compound's ability to participate in various chemical reactions, such as nucleophilic substitutions, additions, and condensations, has been extensively explored in recent studies.

Recent research has focused on optimizing the synthesis of (4-Amino-3-methylphenyl)methanol to enhance yield and purity while minimizing environmental impact. One notable approach involves the use of catalytic hydrogenation techniques, which have proven effective in producing this compound from its corresponding nitrobenzene derivative. Additionally, green chemistry principles have been integrated into these processes, reducing solvent usage and waste generation.

In terms of applications, (4-Amino-3-methylphenyl)methanol has been utilized as an intermediate in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals. For instance, it serves as a key precursor in the development of antifungal and anticancer drugs due to its ability to form stable complexes with metal ions and biological macromolecules. Recent studies have demonstrated its role in enhancing the bioavailability of certain drug candidates through improved solubility profiles.

The toxicity profile of (4-Amino-3-methylphenyl)methanol has also been a subject of interest in toxicological research. Acute toxicity studies indicate that it exhibits low toxicity at standard exposure levels; however, chronic exposure effects are still under investigation. Environmental impact assessments suggest that this compound degrades moderately under aerobic conditions, posing minimal risk to aquatic ecosystems when handled responsibly.

In conclusion, (4-Amino-3-methylphenyl)methanol (CAS No. 88990-57-2) stands out as a significant compound with diverse applications across multiple disciplines. Its structural versatility, coupled with advancements in synthetic methodologies and environmental considerations, underscores its potential for future innovations in chemical synthesis and drug development.

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